molecular formula C4H6Cl3NO3 B14525828 4,4,4-Trichloro-L-threonine CAS No. 57738-15-5

4,4,4-Trichloro-L-threonine

Cat. No.: B14525828
CAS No.: 57738-15-5
M. Wt: 222.45 g/mol
InChI Key: RXNOQOFFPUDSNH-LWMBPPNESA-N
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Description

4,4,4-Trichloro-L-threonine is a chemical compound characterized by the presence of three chlorine atoms attached to the threonine molecule. Threonine is an essential amino acid, and the addition of chlorine atoms significantly alters its chemical properties and potential applications. This compound is of interest in various fields, including organic chemistry, biochemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trichloro-L-threonine typically involves the reaction of threonine with chlorinating agents. One common method is the reaction of threonine with thionyl chloride (SOCl₂) under controlled conditions. This reaction results in the substitution of hydrogen atoms with chlorine atoms, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trichloro-L-threonine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, reverting to simpler threonine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce oxo compounds .

Scientific Research Applications

4,4,4-Trichloro-L-threonine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trichloro-L-threonine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trichloro-L-threonine is unique due to its specific arrangement of chlorine atoms on the threonine backbone.

Properties

CAS No.

57738-15-5

Molecular Formula

C4H6Cl3NO3

Molecular Weight

222.45 g/mol

IUPAC Name

(2S,3S)-2-amino-4,4,4-trichloro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H6Cl3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2-/m0/s1

InChI Key

RXNOQOFFPUDSNH-LWMBPPNESA-N

Isomeric SMILES

[C@H]([C@@H](C(Cl)(Cl)Cl)O)(C(=O)O)N

Canonical SMILES

C(C(C(Cl)(Cl)Cl)O)(C(=O)O)N

Origin of Product

United States

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